(9H-Fluoren-9-yl)methyl (3-hydroxy-2-methylpropyl)carbamate (9H-Fluoren-9-yl)methyl (3-hydroxy-2-methylpropyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17411111
InChI: InChI=1S/C19H21NO3/c1-13(11-21)10-20-19(22)23-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18,21H,10-12H2,1H3,(H,20,22)
SMILES:
Molecular Formula: C19H21NO3
Molecular Weight: 311.4 g/mol

(9H-Fluoren-9-yl)methyl (3-hydroxy-2-methylpropyl)carbamate

CAS No.:

Cat. No.: VC17411111

Molecular Formula: C19H21NO3

Molecular Weight: 311.4 g/mol

* For research use only. Not for human or veterinary use.

(9H-Fluoren-9-yl)methyl (3-hydroxy-2-methylpropyl)carbamate -

Specification

Molecular Formula C19H21NO3
Molecular Weight 311.4 g/mol
IUPAC Name 9H-fluoren-9-ylmethyl N-(3-hydroxy-2-methylpropyl)carbamate
Standard InChI InChI=1S/C19H21NO3/c1-13(11-21)10-20-19(22)23-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18,21H,10-12H2,1H3,(H,20,22)
Standard InChI Key YWNRRDUADLHCJI-UHFFFAOYSA-N
Canonical SMILES CC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CO

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of (9H-Fluoren-9-yl)methyl (3-hydroxy-2-methylpropyl)carbamate is characterized by a fluorenylmethyl group linked via a carbamate bond to a 3-hydroxy-2-methylpropyl chain. Key structural and physicochemical properties are summarized below:

PropertyValue
Molecular FormulaC19H21NO3\text{C}_{19}\text{H}_{21}\text{NO}_{3}
Molecular Weight311.4 g/mol
IUPAC Name9H-fluoren-9-ylmethyl N-(3-hydroxy-2-methylpropyl)carbamate
Canonical SMILESCC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CO
InChI KeyYWNRRDUADLHCJI-UHFFFAOYSA-N
CAS Number683220-92-0
AppearancePowder
Storage ConditionsRoom temperature

The fluorene moiety (a bicyclic aromatic system) contributes to the compound’s rigidity and UV absorbance, while the hydroxypropyl chain enhances solubility in polar solvents . The carbamate group (NHCOO\text{NHCOO}) serves as a reactive site for further functionalization, commonly exploited in protecting-group chemistry .

Applications in Research

Organic Synthesis

The compound’s Fmoc group enables its use as a temporary protecting group for amines in peptide synthesis . Its stability under acidic conditions allows orthogonal deprotection strategies when combined with acid-labile groups (e.g., tert-butoxycarbonyl, Boc) . Additionally, the hydroxypropyl side chain may facilitate solubility adjustments or serve as a handle for further derivatization.

Pharmaceutical Intermediates

As a precursor, this carbamate has potential in constructing kinase inhibitors or protease-targeting agents, where the fluorene moiety could enhance binding affinity through aromatic stacking interactions. For example, analogous Fmoc-protected amines are critical in synthesizing antiretroviral drugs .

Materials Science

The compound’s rigid aromatic structure makes it a candidate for organic electronic materials, such as fluorescent sensors or charge-transport layers in OLEDs. Its UV activity (λmax265300 nm\lambda_{\text{max}} \approx 265-300 \text{ nm}) allows for easy monitoring in synthetic workflows .

Future Perspectives

Further research could explore:

  • Biological Activity Screening: Investigating its role as a protease or kinase inhibitor.

  • Polymer Chemistry: Incorporating the compound into stimuli-responsive hydrogels via its hydroxy group.

  • Analytical Applications: Leveraging its fluorescence for HPLC detection methods .

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